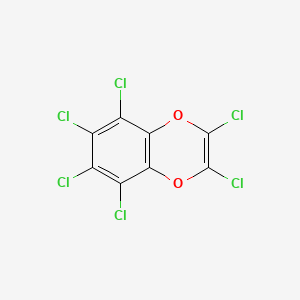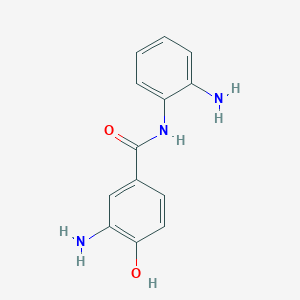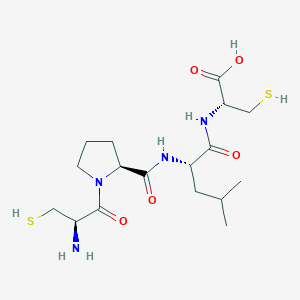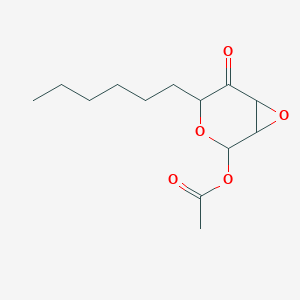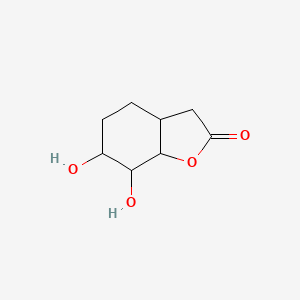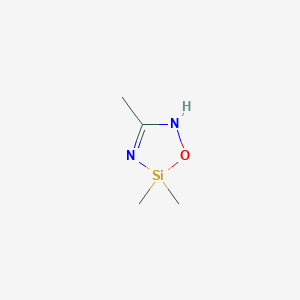
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a unique organosilicon compound characterized by its distinct structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications. The presence of silicon in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the cyclization of silicon-containing intermediates with nitrogen and oxygen donors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce various silicon-halide derivatives.
Applications De Recherche Scientifique
2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole involves its interaction with molecular targets through its silicon center. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Another heterocyclic compound with similar structural features but different chemical properties.
2,4,6-Trimethyl-1,3,5-dithiazine: A sulfur-containing heterocycle with distinct reactivity compared to 2,2,4-Trimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole.
Uniqueness
This compound is unique due to the presence of silicon in its structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations and form stable complexes makes it valuable in diverse applications.
Propriétés
Numéro CAS |
62676-50-0 |
|---|---|
Formule moléculaire |
C4H10N2OSi |
Poids moléculaire |
130.22 g/mol |
Nom IUPAC |
2,2,4-trimethyl-5H-1,3,5,2-oxadiazasilole |
InChI |
InChI=1S/C4H10N2OSi/c1-4-5-7-8(2,3)6-4/h1-3H3,(H,5,6) |
Clé InChI |
OUGOMSASSPRIDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=N[Si](ON1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
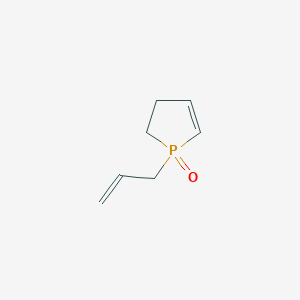


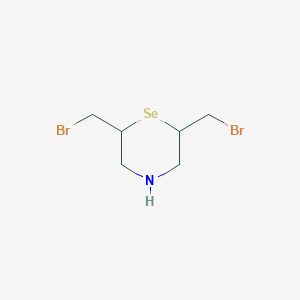
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
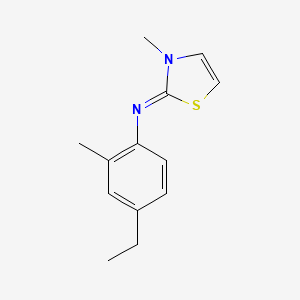
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
